molecular formula C27H41ClN4O4 B12379303 Pomalidomide-5-C14-NH2 (hydrochloride)

Pomalidomide-5-C14-NH2 (hydrochloride)

Cat. No.: B12379303
M. Wt: 521.1 g/mol
InChI Key: CWAMIYMVDUEBQD-UHFFFAOYSA-N
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Description

Pomalidomide-5-C14-NH2 (hydrochloride) is a compound based on Pomalidomide, which is a cereblon (CRBN) ligand used in the recruitment of CRBN protein. This compound can be connected to the ligand for protein by a linker to form PROTAC (Proteolysis Targeting Chimera) . It is primarily used in scientific research and has significant applications in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Pomalidomide-5-C14-NH2 (hydrochloride) involves the synthesis of Pomalidomide followed by the attachment of a C14 alkyl chain with an amine group. The synthetic route typically includes:

Industrial Production Methods

The industrial production of Pomalidomide-5-C14-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research use .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-5-C14-NH2 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Pomalidomide-5-C14-NH2, which can have different biological activities and applications .

Scientific Research Applications

Pomalidomide-5-C14-NH2 (hydrochloride) has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in the synthesis of PROTACs, which are used to target and degrade specific proteins.

    Biology: The compound is used in studies involving protein degradation and the role of cereblon in various biological processes.

    Medicine: Pomalidomide-5-C14-NH2 (hydrochloride) is used in the development of new therapeutic agents, particularly for the treatment of cancers such as multiple myeloma.

    Industry: It is used in the production of research chemicals and in the development of new drug candidates .

Mechanism of Action

Pomalidomide-5-C14-NH2 (hydrochloride) exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the recruitment of target proteins to the E3 ligase complex, resulting in their ubiquitination and subsequent degradation by the proteasome. This mechanism is utilized in the development of PROTACs, which are designed to selectively degrade specific proteins involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pomalidomide-5-C14-NH2 (hydrochloride) is unique due to its ability to form PROTACs, which are highly specific in targeting and degrading disease-related proteins. This specificity makes it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C27H41ClN4O4

Molecular Weight

521.1 g/mol

IUPAC Name

5-(14-aminotetradecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C27H40N4O4.ClH/c28-17-11-9-7-5-3-1-2-4-6-8-10-12-18-29-20-13-14-21-22(19-20)27(35)31(26(21)34)23-15-16-24(32)30-25(23)33;/h13-14,19,23,29H,1-12,15-18,28H2,(H,30,32,33);1H

InChI Key

CWAMIYMVDUEBQD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCCCCCCCN.Cl

Origin of Product

United States

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